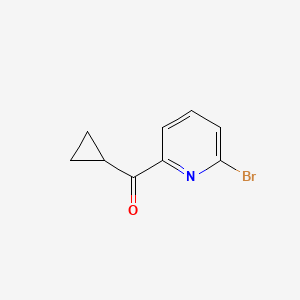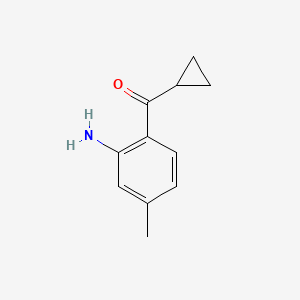
(2-Amino-4-methylphenyl)(cyclopropyl)methanone
説明
科学的研究の応用
Chemical Synthesis and Modification
Compounds structurally related to (2-Amino-4-methylphenyl)(cyclopropyl)methanone are often synthesized and modified to explore their biological activities and potential applications. For instance, acylation and Grignard reactions have been used to produce novel dihydronaphthalene isomers with significant antiestrogenic activity, indicating potential applications in cancer research and treatment (Jones et al., 1979).
Analgesia and Antipsychotic Effects
Some derivatives have shown profound analgesia in models of neuropathic pain, such as trigeminal neuralgia, suggesting their utility in pain management (Deseure et al., 2002). Additionally, compounds with a similar backbone have demonstrated antipsychotic-like profiles in behavioral tests, suggesting potential applications in the treatment of psychiatric disorders (Wise et al., 1986).
Detoxification and Metabolic Studies
Research into the detoxification mechanisms of various compounds, including those similar to (2-Amino-4-methylphenyl)(cyclopropyl)methanone, has highlighted the roles of enzymes like cytochrome P450 monooxygenases, catalases, and alcohol dehydrogenases in metabolizing toxic substances, providing insights into metabolic pathways and potential therapeutic targets for intoxication (Wang et al., 2013).
Neuroprotection and Neuropharmacology
Some studies have focused on the neuroprotective effects of related compounds, exploring their ability to protect against cerebral ischemic injury and suggesting their potential in stroke treatment (Qi et al., 2004). Others have investigated the modulation of neurotransmitter systems, such as the adenosine A1 receptor, in neuropathic pain models, indicating applications in pain management and neurological research (Imlach et al., 2015).
Mutagenic and Anticonvulsant Properties
Research into the mutagenic properties of compounds derived from the pyrolysis of tryptophan, which share structural similarities with (2-Amino-4-methylphenyl)(cyclopropyl)methanone, has contributed to understanding the mechanisms of mutagenesis and carcinogenesis (Yamazoe et al., 1980). Additionally, studies on the anticonvulsant activity of related phthalimides have shown promise in the development of new treatments for epilepsy (Bailleux et al., 1994).
特性
IUPAC Name |
(2-amino-4-methylphenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-2-5-9(10(12)6-7)11(13)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFSABPHMBMIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-methylphenyl)(cyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



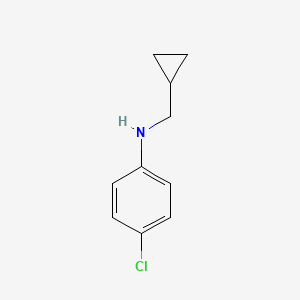
![[(1-Isonicotinoylpiperidin-4-yl)methyl]amine](/img/structure/B1394014.png)
![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)
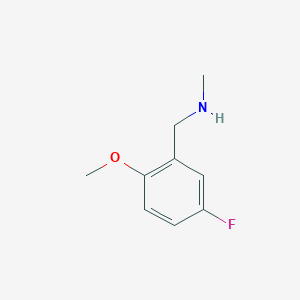
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
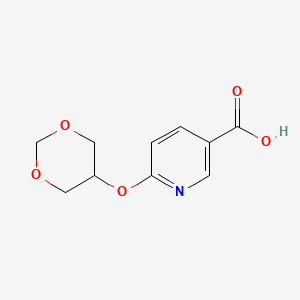
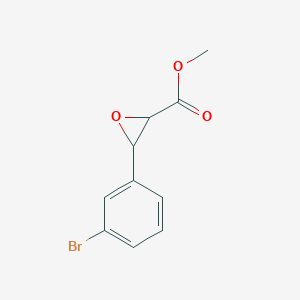
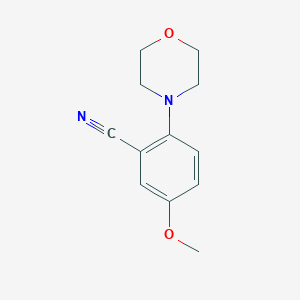
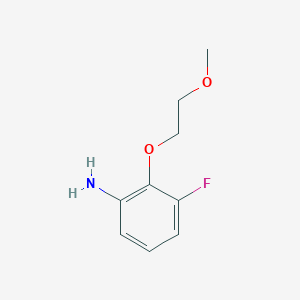
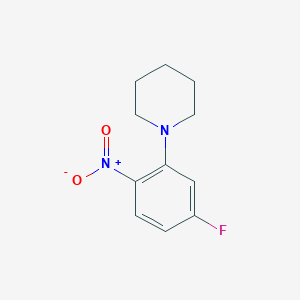
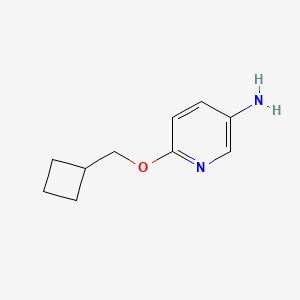
![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
